Home > Products > Screening Compounds P38145 > Ipratropium bromide
Ipratropium bromide - 24358-20-1

Ipratropium bromide

Catalog Number: EVT-10886146
CAS Number: 24358-20-1
Molecular Formula: C20H30BrNO3
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ipratropium bromide is the anhydrous form of the bromide salt of ipratropium. An anticholinergic drug, ipratropium bromide blocks the muscarinic cholinergic receptors in the smooth muscles of the bronchi in the lungs. This opens the bronchi, so providing relief in chronic obstructive pulmonary disease and acute asthma. It has a role as a bronchodilator agent, a muscarinic antagonist and an antispasmodic drug. It contains an ipratropium.
Ipratropium Bromide is the bromide salt form of ipratropium, a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic, postganglionic, effector-cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.
A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.
Source and Classification

Ipratropium bromide is classified as an anticholinergic agent and is derived from tropic acid and tropine. Its IUPAC name is [8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]oct-3-yl] 3-hydroxy-2-phenylpropanoate, reflecting its complex molecular structure which includes a bicyclic system and various functional groups .

Synthesis Analysis

Methods and Technical Details

The synthesis of ipratropium bromide involves several steps, typically starting from ethyl phenylacetate and isopropyl tropanol. The process includes:

  1. Formation of Intermediate: Ethyl phenylacetate reacts with isopropyl tropanol in an aprotic solvent with an organic base as a catalyst.
  2. Substitution and Reduction: The resulting intermediate undergoes substitution reactions, followed by reduction using metal hydrides.
  3. Final Bromination: The final step involves reacting the intermediate with bromomethane to yield ipratropium bromide .

The yield of ipratropium bromide can vary based on the specific conditions employed, such as temperature and solvent choice, with reported yields ranging from 38% to over 69% depending on the method used .

Molecular Structure Analysis

Structure and Data

Ipratropium bromide has a molecular formula of C_20H_30BrN_2O_3 and a molecular weight of approximately 412.36 g/mol. The structure features multiple chiral centers, contributing to its pharmacological activity.

Key Structural Features:

  • Bicyclic System: The bicyclic framework is essential for its interaction with muscarinic receptors.
  • Quaternary Ammonium Group: This group enhances its solubility in water, facilitating its use in inhalation therapies .
Chemical Reactions Analysis

Reactions and Technical Details

Ipratropium bromide primarily undergoes hydrolysis in physiological conditions, leading to the release of its active components. It may also participate in various chemical reactions typical of quaternary ammonium compounds, including:

  • Hydrolysis: In aqueous environments, leading to the formation of tropine derivatives.
  • Alkylation Reactions: These can modify the nitrogen atom within the structure, potentially altering its pharmacological properties .
Mechanism of Action

Process and Data

Ipratropium bromide exerts its therapeutic effects by blocking muscarinic receptors in the bronchial smooth muscle. This inhibition prevents acetylcholine from binding to these receptors, leading to:

  • Bronchodilation: Relaxation of airway smooth muscles, facilitating easier breathing.
  • Reduced Secretions: Decreased mucus production in the airways, alleviating symptoms associated with respiratory diseases .

The onset of action typically occurs within 15 minutes after inhalation, with effects lasting for several hours.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ipratropium bromide exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight412.36 g/mol
Physical AppearanceAlmost white crystalline powder
Melting Point231°C
SolubilityFreely soluble in water
Chiral Centers5

These properties are crucial for its formulation into inhalers or nebulizers for effective delivery to patients .

Applications

Scientific Uses

Ipratropium bromide is widely utilized in clinical settings for:

  • Management of Chronic Obstructive Pulmonary Disease: It helps alleviate symptoms such as wheezing and shortness of breath.
  • Asthma Treatment: Used as a bronchodilator to improve airflow during acute asthma attacks.
  • Combination Therapies: Often combined with other medications like beclomethasone propionate for enhanced therapeutic effects .

Additionally, ongoing research explores innovative formulations such as sustained-release particles to improve patient compliance and therapeutic outcomes .

Pharmacological Mechanisms of Action

Muscarinic Acetylcholine Receptor Antagonism

Ipratropium bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the airway smooth muscle. Its quaternary ammonium structure limits systemic absorption, confining activity primarily to the respiratory tract upon inhalation [1] [6]. The drug exhibits non-selective binding affinity across mAChR subtypes (M1, M2, M3), though its therapeutic effects derive chiefly from M3 receptor blockade in bronchial smooth muscle [3] [8].

Subtype-Specific Binding Affinities (M1, M2, M3)

Ipratropium bromide interacts differentially with mAChR subtypes:

  • M3 receptors: Highest clinical relevance. Blockade inhibits acetylcholine-induced bronchoconstriction and mucus secretion. Binding is reversible and competitive, with dissociation constants (Kd) in the nanomolar range [3] [6].
  • M2 receptors: Antagonism may cause paradoxical bronchoconstriction. Presynaptic M2 receptors normally inhibit acetylcholine release via negative feedback. Blockade disinhibits acetylcholine release, potentially counteracting M3-mediated bronchodilation [8].
  • M1 receptors: Found in pulmonary ganglia. Blockade may contribute modestly to bronchodilation by reducing neuronal transmission [6].

Table 1: Muscarinic Receptor Subtype Binding and Functional Effects

SubtypeLocation in AirwaysEffect of Antagonism by Ipratropium
M1Pulmonary gangliaReduced neurotransmission
M2Presynaptic terminalsIncreased acetylcholine release (potential bronchoconstriction)
M3Smooth muscle, glandsBronchodilation, reduced mucus secretion

Allosteric Modulation vs. Orthosteric Blockade Dynamics

Ipratropium bromide acts via orthosteric competitive inhibition, directly competing with acetylcholine for the endogenous ligand-binding site. It lacks significant allosteric modulatory activity. This orthosteric binding prevents G-protein (Gq/11) activation downstream of M3 receptors, thereby inhibiting phospholipase C (PLC) activation [3] [6]. Kinetic studies confirm rapid association and moderate dissociation rates, enabling sustained receptor occupancy without irreversible binding [8].

Biochemical Pathways Modulated by Muscarinic Receptor Antagonism

Cyclic Guanosine Monophosphate (cGMP) Suppression Mechanisms

Antagonism of M3 receptors suppresses intracellular cGMP synthesis through inhibition of guanylyl cyclase activity. cGMP acts as a secondary messenger promoting calcium release from sarcoplasmic reticulum. Reduced cGMP levels diminish protein kinase G (PKG) activity, leading to decreased phosphorylation of myosin light-chain kinase (MLCK). This cascade results in smooth muscle relaxation and bronchodilation [1] [4] [7]. Experimental models demonstrate 30–50% reductions in cGMP within airway smooth muscle cells post-ipratropium exposure [1].

Intracellular Calcium Flux Regulation in Airway Smooth Muscle

M3 receptor blockade directly inhibits Gq/11-mediated activation of phospholipase Cβ (PLCβ), preventing phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis. Consequently, inositol trisphosphate (IP3) production decreases, limiting IP3-induced calcium release from the sarcoplasmic reticulum [3]. Reduced cytosolic calcium concentrations prevent calcium-calmodulin complex formation, further inhibiting MLCK activation. This dual action – suppression of calcium flux and cGMP reduction – decreases actin-myosin cross-bridge cycling, culminating in muscle relaxation [6] [8].

Comparative Pharmacodynamics with Other Anticholinergic Agents

Ipratropium bromide (a short-acting muscarinic antagonist) exhibits distinct pharmacodynamic properties compared to newer agents:

  • Receptor Kinetic Profile: Demonstrates moderate receptor dissociation half-life (≈1.6 hours), necessitating 4x daily dosing. Contrasts with tiotropium's >24-hour M3 occupancy due to kinetic selectivity [4] [8].
  • Subtype Selectivity: Non-selective across M1/M2/M3 receptors, differing from glycopyrronium’s M3-preference. M2 blockade may theoretically reduce bronchodilatory efficacy via increased acetylcholine release, though clinical significance in inhalation therapy is minimal due to topical delivery [4] [6].
  • Onset/Duration: Peak bronchodilation at 1.5–2 hours post-inhalation, with effects persisting 4–6 hours. Slower onset but longer duration than β2-agonists (e.g., albuterol) in chronic obstructive pulmonary disease [4] [6].

Table 2: Pharmacodynamic Comparison of Anticholinergic Bronchodilators

ParameterIpratropium BromideTiotropium BromideGlycopyrronium
Receptor SelectivityNon-selective (M1/M2/M3)M3 > M1 > M2M3-selective
Onset of Action15–30 minutes30 minutes5–10 minutes
Duration of Action4–6 hours>24 hours12–24 hours
Dissociation Half-life (M3)~1.6 hours~36 hours~16 hours

Clinical Efficacy Correlations:

  • In asthma, ipratropium is less potent than β2-agonists but provides additive bronchodilation in acute exacerbations when combined [4].
  • In chronic obstructive pulmonary disease, monotherapy efficacy matches β2-agonists, with combination therapy (e.g., ipratropium + albuterol) demonstrating superior and prolonged bronchodilation versus either agent alone [1] [4] [6].

Properties

CAS Number

24358-20-1

Product Name

Ipratropium bromide

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C20H30BrNO3

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;

InChI Key

LHLMOSXCXGLMMN-CLTUNHJMSA-M

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.